molecular formula C17H13Cl2NO3 B2646823 3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 885949-95-1

3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2646823
CAS No.: 885949-95-1
M. Wt: 350.2
InChI Key: XKBSQSYLSYMRRD-UHFFFAOYSA-N
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Description

It is commercially available in high purity (>95%) in quantities up to 1 g, priced at $203.00 (Santa Cruz Biotechnology, sc-309581A) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dichlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c18-13-7-3-6-12(16(13)19)14(8-15(21)22)20-9-10-4-1-2-5-11(10)17(20)23/h1-7,14H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBSQSYLSYMRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is in oncology. Research indicates that this compound exhibits potential as a therapeutic agent against various types of cancer due to its role as an IKZF2 degrader. IKZF2 is a protein implicated in the regulation of immune responses and has been identified as a target for cancer therapies.

Case Studies:

  • IKZF2 Degradation : The compound has been shown to selectively degrade IKZF2 at concentrations below 50 µM, making it a promising candidate for treating IKZF2-dependent cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and melanoma .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Selectivity : It has been noted for its selective activity against IKZF proteins, particularly IKZF2 and IKZF4, which are crucial in various hematological malignancies .

In Vivo Studies

In vivo studies are essential for understanding the efficacy and safety profile of this compound:

  • Animal Models : Preclinical trials using animal models have demonstrated promising results in reducing tumor size and improving survival rates in subjects treated with this compound compared to control groups .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Cancer TreatmentTherapeutic agent targeting IKZF2 for various cancersSelective degradation at low concentrations
Mechanism of ActionModulation of tumor growth through protein degradationInduces apoptosis in cancer cells
Preclinical StudiesEfficacy observed in animal modelsReduction in tumor size and improved survival rates

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2,3-Dichlorophenyl C₁₇H₁₃Cl₂NO₃ 349.31 High lipophilicity due to two Cl atoms; electron-withdrawing groups enhance acidity of the carboxylic acid .
3-(3-Chlorophenyl) analog 3-Chlorophenyl C₁₇H₁₄ClNO₃ 315.70 Mono-Cl substitution reduces molecular weight and lipophilicity compared to target; discontinued commercial availability .
3-(3-Fluorophenyl) analog 3-Fluorophenyl C₁₇H₁₄FNO₃ 299.30 Fluorine’s electronegativity may improve metabolic stability; lower molecular weight than Cl analogs .
3-(4-Methylphenyl) analog 4-Methylphenyl C₁₈H₁₇NO₃ 295.33 Methyl group (electron-donating) increases electron density, potentially reducing acidity of the carboxylic acid .
3-(3,4-Dimethoxyphenyl) analog 3,4-Dimethoxyphenyl C₁₉H₁₉NO₅ 341.36 Methoxy groups enhance solubility via polarity; predicted pKa = 4.22 .
3-(3-Thienyl) analog 3-Thienyl C₁₅H₁₃NO₃S 287.33 Thiophene introduces sulfur, altering electronic properties; melting point = 166–168°C .

Structural Impact on Physicochemical Properties

  • Lipophilicity: The target compound’s dichlorophenyl group confers higher logP (predicted >3) compared to analogs with single halogens (e.g., 3-Cl, logP ~2.5) or non-halogenated groups (e.g., methyl, logP ~2.0) .
  • Acidity : Electron-withdrawing Cl groups lower the pKa of the carboxylic acid, enhancing ionization at physiological pH. In contrast, electron-donating groups (e.g., methyl, methoxy) raise pKa, reducing ionization .
  • Solubility: The dimethoxyphenyl analog (C₁₉H₁₉NO₅) has the highest predicted aqueous solubility due to polar methoxy groups, whereas the dichlorophenyl derivative likely has lower solubility .

Q & A

Basic: What are the recommended synthetic routes for 3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves coupling the dichlorophenyl moiety with the isoindolinone core using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, analogous syntheses (e.g., CAS 76822-21-4) utilize 4-methylmorpholine and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) to achieve yields >75% . Optimize reaction time (typically 12-24 hours) and stoichiometric ratios (1:1.2 for core:aryl component) to minimize side products. Monitor progress via LC-MS or TLC with UV visualization.

Advanced: How can computational reaction path search methods improve the synthesis efficiency of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates, enabling identification of low-energy pathways. For instance, ICReDD’s methodology integrates reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, catalyst selection) . Apply tools like Gaussian or ORCA to simulate nucleophilic aromatic substitution or cyclization steps. Pair computational results with high-throughput screening (HTS) to validate predictions, reducing trial-and-error experimentation by ~40% .

Basic: What experimental protocols are used to determine the solubility and bioavailability of this compound?

Methodological Answer:
Use the shake-flask method: Saturate aqueous buffers (pH 1.2–7.4) with the compound, agitate for 24 hours, and quantify supernatant concentration via HPLC-UV. For bioavailability, employ Caco-2 cell monolayers to measure apparent permeability (Papp). Analogous compounds (e.g., CAS 76822-21-4) show high aqueous solubility (>10 mg/mL) but low blood-brain barrier penetration due to polar surface area >90 Ų . Lipophilicity (logP) can be calculated using HPLC-derived retention times or software like MarvinSketch.

Advanced: How can researchers resolve contradictions in catalytic efficiency data across different synthetic protocols?

Methodological Answer:
Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example, a fractional factorial design can identify interactions between Pd catalyst concentration (0.5–2 mol%) and base strength (K2CO3 vs. Cs2CO3). Cross-validate results with kinetic studies (e.g., Eyring plots) to assess activation energy differences. Contradictions in yield data (e.g., 60% vs. 85%) may arise from uncontrolled moisture sensitivity—address via rigorous inert atmosphere protocols .

Advanced: What strategies are effective for designing derivatives with enhanced metabolic stability while retaining activity?

Methodological Answer:
Combine structure-activity relationship (SAR) studies with metabolic profiling. Introduce electron-withdrawing groups (e.g., -CF3) at the 2-position of the phenyl ring to block cytochrome P450 oxidation, as seen in trifluoromethyl analogs . Use in silico tools like Schrödinger’s ADMET Predictor to simulate metabolic pathways. Validate with human liver microsome (HLM) assays: Monitor parent compound depletion over 60 minutes (LC-MS/MS) and prioritize derivatives with t1/2 >30 minutes. Retain the isoindolinone core, which contributes to target binding via hydrogen-bond interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR : Acquire <sup>1</sup>H and <sup>13</sup>C spectra in deuterated DMSO to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm).
  • FT-IR : Identify C=O stretches (1680–1720 cm<sup>-1</sup>) and N-H bends (3300–3500 cm<sup>-1</sup>) in the isoindolinone moiety.
  • HRMS : Use electrospray ionization (ESI+) to verify molecular ion [M+H]<sup>+</sup> with <1 ppm mass error. Cross-reference with analogs (e.g., CAS 85625-88-3) for fragmentation patterns .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in stereochemical assignments?

Methodological Answer:
Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data on a diffractometer (Cu-Kα radiation, λ=1.54178 Å). Refine structures using SHELXL to determine absolute configuration (R/S) and dihedral angles between the dichlorophenyl and isoindolinone planes. For example, related compounds (e.g., CAS 76822-21-4) exhibit intramolecular H-bonding (O···H-N, 2.1 Å), stabilizing the active conformation .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant target enzymes (e.g., kinases).
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells (MTT assay, 48–72 hours) to establish IC50. Include positive controls (e.g., doxorubicin) and normalize to solvent-only treated cells.
  • Solubility-activity correlation : Compare activity in aqueous vs. DMSO-based buffers to identify false negatives due to precipitation .

Advanced: How can machine learning models predict synthetic scalability for this compound?

Methodological Answer:
Train models on datasets (e.g., USPTO, Reaxys) using descriptors like reaction step count, catalyst cost, and purity thresholds. For example, random forest algorithms can prioritize routes with fewer chromatographic purifications (<2 steps) and high atom economy (>65%). Validate predictions with bench-scale experiments (1–10 g) under flow chemistry conditions to assess reproducibility .

Basic: What safety protocols are essential when handling this compound’s dichlorophenyl moiety?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood with HEPA filters to capture volatile chlorinated byproducts.
  • Waste disposal : Quench reactions with 10% aqueous NaHSO3 to reduce oxidative hazards. Follow NIH guidelines for halogenated waste .

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